Carbamic acid, (2-methylphenyl)-, methyl ester

Description

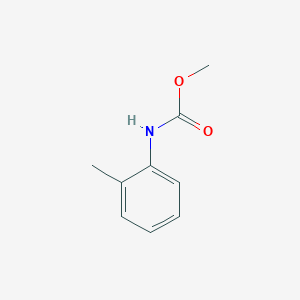

Carbamic acid, (2-methylphenyl)-, methyl ester (CAS: Not explicitly provided; synonyms include methyl 2-methylphenylcarbamate) is an organic compound belonging to the carbamate family. Carbamates are characterized by a carbamic acid backbone (NH₂COOH) modified into ester derivatives. This compound features a methyl ester group (-OCH₃) and a 2-methylphenyl (o-tolyl) substituent attached to the carbamate nitrogen. It has been identified in phytochemical analyses of medicinal plants, such as Andrographis paniculata, where it contributes to quorum sensing (QS) inhibition and antibiofilm activity against Pseudomonas aeruginosa . Its structural uniqueness lies in the ortho-methyl substitution on the phenyl ring, which influences steric and electronic properties, thereby modulating biological interactions.

Properties

IUPAC Name |

methyl N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDBQTJXMGFFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879510 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14983-92-7 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Carbamic acid, (2-methylphenyl)-, methyl ester, commonly known as a carbamate derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 14983-92-7

The compound features a methyl ester group attached to a carbamic acid moiety with a 2-methylphenyl substituent. This specific substitution is believed to influence its biological activity and reactivity compared to other carbamates.

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired.

2. Potential Applications in Medicinal Chemistry

Carbamate derivatives are often explored for their potential applications in drug design. The ability of this compound to act as an intermediate in the synthesis of other biologically active compounds highlights its importance in medicinal chemistry. For instance, modifications to the carbamate structure can enhance insecticidal or fungicidal properties, making it valuable in agricultural chemistry as well.

3. Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of carbamic acid derivatives:

- Study on AChE Inhibition : Research demonstrated that carbamic acid derivatives exhibit varying degrees of AChE inhibition. The specific structure of (2-methylphenyl)-methyl ester was noted for its potent inhibitory effects compared to simpler carbamates.

- Synthesis and Biological Evaluation : A study synthesized several derivatives of carbamic acid and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly impacted both enzyme inhibition and cytotoxicity against cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Reaction with Methyl Isocyanate :

- Phosgene Method :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Methyl Carbamate | Simple methyl ester of carbamic acid | Commonly used as a solvent and reagent |

| Ethyl Carbamate | Ethyl ester variant | Exhibits different solubility and reactivity |

| Phenyl Carbamate | Aromatic substituent on the carbamate | Potentially different biological activities |

| N,N-Dimethylcarbamate | Two methyl groups on nitrogen | Enhanced lipophilicity affecting absorption |

This table illustrates how variations in structure can lead to different biological activities and applications.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis

Carbamic acid derivatives are crucial in medicinal chemistry due to their biological activities. Specifically, methyl N-(o-tolyl)carbamate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit acetylcholinesterase makes it valuable in research related to neurodegenerative diseases and other conditions where acetylcholine regulation is crucial.

2. Research Tool

The compound serves as a research tool in studies investigating acetylcholinesterase's structure and function. By examining its interactions with this enzyme, researchers can develop new therapeutic strategies for diseases linked to acetylcholine dysfunction.

Agricultural Applications

1. Pesticide Development

In agriculture, carbamic acid, (2-methylphenyl)-, methyl ester is explored as a building block for developing insecticides and fungicides. Its derivatives can be tailored to enhance specific properties such as insecticidal or fungicidal activity. This area remains under active investigation, with ongoing research aimed at optimizing these compounds for agricultural use.

2. Herbicide Precursor

The compound is also considered for use as a precursor in the synthesis of herbicides, which can be modified to achieve desired efficacy against various weeds while minimizing environmental impact.

Comparative Analysis of Carbamate Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other carbamate derivatives:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Methyl Carbamate | Simple methyl ester of carbamic acid | Commonly used as a solvent and reagent |

| Ethyl Carbamate | Ethyl ester variant | Exhibits different solubility and reactivity |

| Phenyl Carbamate | Aromatic substituent on the carbamate | Potentially different biological activities |

| Isopropyl Carbamate | Isopropyl group attached | Variations in pharmacokinetics due to steric effects |

| N,N-Dimethylcarbamate | Two methyl groups on nitrogen | Enhanced lipophilicity affecting absorption |

Case Studies and Research Findings

Case Study 1: Acetylcholinesterase Inhibition

A study demonstrated that methyl N-(o-tolyl)carbamate effectively inhibits acetylcholinesterase activity in vitro. Researchers utilized this inhibition to explore potential treatments for Alzheimer's disease, suggesting that modifications to the compound could yield more potent inhibitors.

Case Study 2: Agricultural Efficacy

Research on the agricultural applications of this compound indicated promising results when used as part of a formulation aimed at controlling pest populations in crops. Field trials showed that derivatives of methyl N-(o-tolyl)carbamate exhibited significant insecticidal activity against common agricultural pests while maintaining low toxicity to beneficial insects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Methyl Phenylcarbamate (Carbamic Acid, Phenyl-, Methyl Ester)

- Activity : Exhibits physostigmine-like activity, stimulating intestinal peristalsis and inducing miosis (pupil constriction). However, its activity is weaker compared to 2-methylphenyl derivatives due to the absence of steric hindrance from the methyl group .

- Stability : More stable than dialkyl carbamates (e.g., diethylcarbamates), but less bioactive than aryl-alkyl variants .

Carbamic Acid, Butylmethyl-, Methyl Ester

- Structure : Butylmethyl group on the carbamate nitrogen.

- Activity: Identified in anticancer evaluations of Kleinhovia hospital extracts.

(5-Iodo-Pyridine-2-yl)-Carbamic Acid Methyl Ester

Pharmacological Analogs

A-908292 (S) (ACC2 Inhibitor)

- Structure: Complex substituents including a thiazolyl group and isopropoxy phenoxy chain.

- Activity: Inhibits acetyl-CoA carboxylase 2 (ACC2), reducing lipid synthesis and improving glucose metabolism in diabetic models. Notably, both active (S) and inactive (R) enantiomers activate peroxisome proliferator-activated receptor alpha (PPAR-α), suggesting off-target effects .

Benomyl (Fungicide)

Functional Comparison Table

Mechanistic and Stability Insights

- Steric Effects: The 2-methyl group in this compound enhances binding to hydrophobic pockets in QS proteins (e.g., P. aeruginosa LasR), improving antibiofilm activity .

- Electronic Effects : Electron-withdrawing groups (e.g., iodine in pyridyl derivatives) increase electrophilicity, enhancing antimicrobial potency .

- Stability : Dialkyl carbamates (e.g., diethylcarbamates) are chemically stable but pharmacologically inert, while aryl-alkyl carbamates balance stability and bioactivity .

Q & A

Q. What are the key physicochemical properties and spectral identifiers for carbamic acid, (2-methylphenyl)-, methyl ester?

Methodological Answer: The compound is identified by its molecular formula C₉H₁₁NO₂ (MW: 165.16 g/mol) and CAS No. 14983-92-7 . Key spectral data include:

- Mass Spectrometry (MS): Base peak at m/z 165 (molecular ion), with fragmentation patterns consistent with carbamate ester cleavage (e.g., loss of –OCH₃).

- Infrared (IR): Stretching vibrations at ~1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O ester), and 3350 cm⁻¹ (N–H, if unsubstituted).

- NMR: ¹H NMR signals at δ 2.3 ppm (s, 3H, Ar–CH₃), δ 3.7 ppm (s, 3H, OCH₃), and aromatic protons at δ 6.8–7.2 ppm .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: High-yield synthesis involves:

- Step 1: Reacting 2-methylaniline with methyl chloroformate in anhydrous dichloromethane under inert atmosphere.

- Step 2: Maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis).

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Critical Parameters: - Reaction time (<4 hrs) and stoichiometric excess of methyl chloroformate (1.2 eq).

- Moisture control to prevent carbamate hydrolysis.

Q. What are the stability considerations for carbamic acid derivatives under laboratory conditions?

Methodological Answer:

- Hydrolysis Sensitivity: The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Stability testing via HPLC at pH 7.4 (phosphate buffer, 37°C) shows >90% integrity over 24 hrs, but degradation accelerates at pH <3 or >10 .

- Storage: Store at –20°C in airtight, amber vials under nitrogen to prevent oxidation and moisture uptake .

Advanced Research Questions

Q. How can structural analogs of this compound be evaluated for structure-activity relationships (SAR)?

Methodological Answer:

- Isosteric Replacements: Synthesize analogs with substituents at the phenyl ring (e.g., 3-methyl, 4-fluoro) or ester groups (e.g., ethyl, tert-butyl) .

- Biological Assays: Test inhibitory activity against acetylcholinesterase (AChE) using Ellman’s method, comparing IC₅₀ values.

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to analyze binding affinities with AChE active sites, correlating with experimental data .

Q. What advanced analytical techniques resolve contradictions in spectral data for carbamic acid derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₉H₁₁NO₂, [M+H]⁺ = 166.0863) to distinguish from isomers like (3-methylphenyl) analogs .

- 2D NMR (HSQC, HMBC): Resolve overlapping aromatic signals by correlating ¹H–¹³C couplings (e.g., distinguishing para vs. ortho methyl substitution) .

- X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects influencing reactivity .

Q. How can researchers quantify trace impurities in carbamic acid esters during method validation?

Methodological Answer:

- HPLC-DAD/LC-MS: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate impurities (e.g., hydrolyzed byproducts, residual aniline).

- Validation Parameters:

| Impurity | Retention Time (min) | Relative Response Factor |

|---|---|---|

| Hydrolyzed acid | 8.2 | 1.05 |

| 2-Methylaniline | 5.7 | 0.98 |

Q. What computational strategies predict the environmental fate of carbamic acid esters?

Methodological Answer:

- QSAR Models: Use EPI Suite to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (LC₅₀ for Daphnia magna).

- Molecular Dynamics (MD): Simulate hydrolysis rates in silico (e.g., using GROMACS) under varying pH/temperature conditions .

- Metabolic Pathway Prediction: Employ MetaPrint2D to identify potential cytochrome P450 oxidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.